molecular formula C13H12F3N3OS B8461075 2-Methylamino-4-(3-trifluoromethylphenylcarbamoylmethyl)thiazole

2-Methylamino-4-(3-trifluoromethylphenylcarbamoylmethyl)thiazole

Cat. No.: B8461075
M. Wt: 315.32 g/mol
InChI Key: NKPBCLDLOPUFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylamino-4-(3-trifluoromethylphenylcarbamoylmethyl)thiazole is a useful research compound. Its molecular formula is C13H12F3N3OS and its molecular weight is 315.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H12F3N3OS

Molecular Weight

315.32 g/mol

IUPAC Name

2-[2-(methylamino)-1,3-thiazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C13H12F3N3OS/c1-17-12-19-10(7-21-12)6-11(20)18-9-4-2-3-8(5-9)13(14,15)16/h2-5,7H,6H2,1H3,(H,17,19)(H,18,20)

InChI Key

NKPBCLDLOPUFNI-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=CS1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution containing 32.4 g (0.10 mole) of 4-bromo-3'-trifluoromethylacetoacetanilide and 11.3 g (0.13 mole) of N-methylthiourea in 250 ml of ethanol was refluxed for four hours. The reaction mixture was poured into 700 ml of water and ethanol was added. A small quantity of insoluble material was removed by filtration and the filtrate was made strongly alkaline by the addition of ammonium hydroxide. The solution was cooled and an additional 400 ml of water was added. The precipitated solid was collected and dried in an oven. There was obtained 25.5 g (81%) of product, m.p. 153°-55°. N.M.R. (dimethyl-d6 sulfoxide) ∂ 2.8-2.9 (CH3, doublet), 3.5 (CH2), 6.3 (hetero-aromatic), 7.3-8.1 (aromatic, NH), 10.4 (HNC=0).
Name
4-bromo-3'-trifluoromethylacetoacetanilide
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
700 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
81%

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